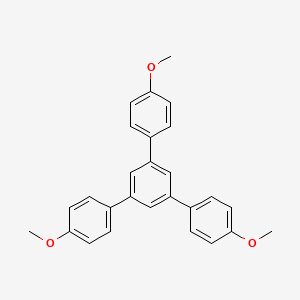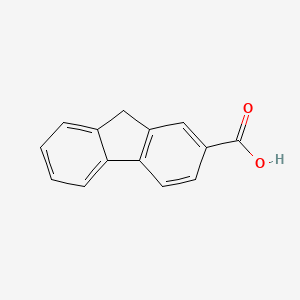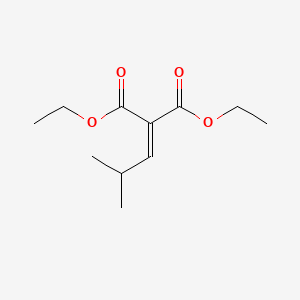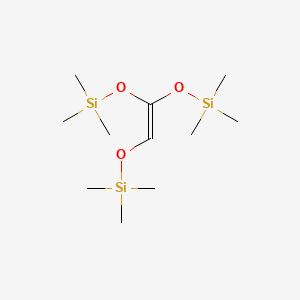
Tris(trimethylsiloxy)ethylene
概要
説明
Tris(trimethylsiloxy)ethylene is a chemical compound with the linear formula: [(CH3)3SiO]2C=CHOSi(CH3)3 . It has a molecular weight of 292.59 .
Synthesis Analysis
Tris(trimethylsiloxy)ethylene has been used in the stereospecific synthesis of insecticide ajuqarin-IV and microwave-assisted synthesis of 2-hydroxy-1-phenylethanone . It has also been used in the preparation of silicone modified polyurethane acrylate (SPUA) prepolymers .
Molecular Structure Analysis
The molecular structure of Tris(trimethylsiloxy)ethylene consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .
Chemical Reactions Analysis
Tris(trimethylsiloxy)ethylene has been used in the preparation of silicone modified polyurethane acrylate (SPUA) prepolymers . The trimethylsilyl group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
Physical And Chemical Properties Analysis
Tris(trimethylsiloxy)ethylene is a liquid at room temperature . It has a refractive index of 1.420 .
科学的研究の応用
Organic Synthesis and Stereospecific Reactions
Tris(trimethylsiloxy)ethylene is a versatile reagent in organic synthesis. It has been employed in the stereospecific synthesis of insecticides, such as ajuqarin-IV . Researchers use it to introduce functional groups or create complex molecules with high stereoselectivity.
Microwave-Assisted Reactions
The compound finds utility in microwave-assisted reactions. For instance, it has been used in the synthesis of 2-hydroxy-1-phenylethanone . Microwave irradiation can accelerate chemical reactions, enhance yields, and reduce reaction times, making this compound valuable in green chemistry approaches.
Surface Modification and Hydrophobic Coatings
From previous research, side-chain tris(trimethylsiloxy)silyl propyl groups have demonstrated surface migration trends in polyurethane films. This migration leads to improved surface hydrophobicity and water resistance even at low silicone loadings . Thus, the compound could be useful for creating water-repellent coatings or modifying surfaces.
作用機序
Tris(trimethylsilyloxy)ethylene, also known as Tris(trimethylsiloxy)ethylene or 2,2,7,7-tetramethyl-4-((trimethylsilyl)oxy)-3,6-dioxa-2,7-disilaoct-4-ene, is a chemical compound with the molecular formula C11H28O3Si3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1,2-bis(trimethylsilyloxy)ethenoxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H28O3Si3/c1-15(2,3)12-10-11(13-16(4,5)6)14-17(7,8)9/h10H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZGHPGTZRTDNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC=C(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H28O3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219144 | |
| Record name | (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trimethylsiloxy)ethylene | |
CAS RN |
69097-20-7 | |
| Record name | 2,2,7,7-Tetramethyl-4-[(trimethylsilyl)oxy]-3,6-dioxa-2,7-disilaoct-4-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69097-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069097207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [vinyl-2-ylidenetris(oxy)]tris[trimethylsilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Tris(trimethylsilyloxy)ethylene in organic synthesis?
A1: Tris(trimethylsilyloxy)ethylene is primarily utilized for the one-carbon chain extension of carboxylic acid chlorides to yield terminal α-hydroxy ketones. [, ] This reaction proceeds under Lewis acid catalysis and can be performed even in the absence of a solvent. []
Q2: Are there any advantages to using Triethylamine in conjunction with Tris(trimethylsilyloxy)ethylene for the synthesis of α-hydroxy ketones from acid chlorides?
A2: Yes, incorporating Triethylamine offers several benefits. Firstly, it enhances the reactivity of the acid chloride, facilitating the reaction. Secondly, it serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction. [] This scavenging action is crucial as HCl can decompose the silylated enol intermediate. Thirdly, Triethylamine protects the silylated enol, thereby eliminating the need for an excess of Tris(trimethylsilyloxy)ethylene. []
Q3: What are the key physical properties and storage recommendations for Tris(trimethylsilyloxy)ethylene?
A3: Tris(trimethylsilyloxy)ethylene is a colorless liquid with a boiling point of 54-56°C at 0.1 mmHg and a density of 0.886 g/cm3. [] It is soluble in common organic solvents but reacts with and is insoluble in water. [] Given its reactivity with protic solvents, it's crucial to store Tris(trimethylsilyloxy)ethylene in a sealed container away from atmospheric moisture. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


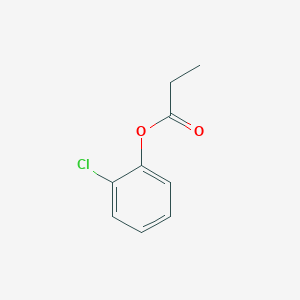

![Tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1296476.png)
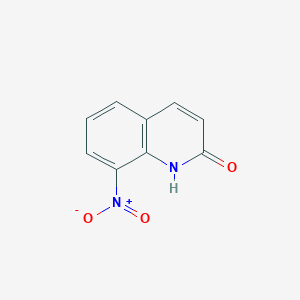
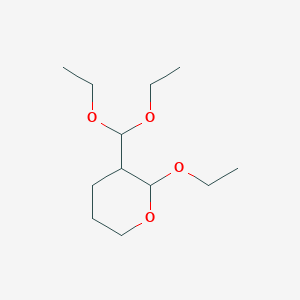
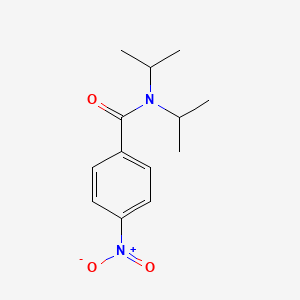
![2-{[(4-Ethoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1296487.png)
